Hexaethylene glycol monophenyl ether
Overview
Description
Hexaethylene glycol monophenyl ether is a chemical compound belonging to the class of glycol ethers. Glycol ethers are known for their excellent solvent properties and are widely used in various industrial applications. This compound, specifically, is characterized by its molecular formula C({20})H({34})O(_{7}) and is often utilized for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaethylene glycol monophenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S(_N)2 reaction . This method is generally preferred due to its efficiency and simplicity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction between phenol and ethylene carbonate using Na-mordenite catalysts. This method is advantageous as it offers high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Hexaethylene glycol monophenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of phenols and alkyl halides.
Scientific Research Applications
Hexaethylene glycol monophenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a surfactant building block.
Medicine: Exhibits antimicrobial and antioxidant properties, making it useful in pharmaceutical formulations.
Industry: Utilized in the synthesis of binaphthol-based macrocyclic ethers and as a functional hydraulic fluid.
Mechanism of Action
The mechanism by which hexaethylene glycol monophenyl ether exerts its effects involves its interaction with cellular membranes and proteins. It acts as a surfactant, disrupting the lipid bilayer and affecting membrane permeability. Additionally, its antimicrobial properties are attributed to its ability to uncouple oxidative phosphorylation from respiration in bacterial cells .
Comparison with Similar Compounds
Hexaethylene glycol monophenyl ether can be compared with other glycol ethers such as:
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monopropyl ether
- Ethylene glycol monobutyl ether
- Ethylene glycol monobenzyl ether
Uniqueness: this compound stands out due to its higher molecular weight and unique phenyl group, which imparts distinct chemical properties and applications compared to other glycol ethers .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O7/c19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16-17-25-18-4-2-1-3-5-18/h1-5,19H,6-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRXVFLSSBNNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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